molecular formula C19H38O B3029688 9-Nonadecanone CAS No. 75030-48-7

9-Nonadecanone

Cat. No.: B3029688
CAS No.: 75030-48-7
M. Wt: 282.5 g/mol
InChI Key: GDEBLWVCYHWUDN-UHFFFAOYSA-N
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Description

9-Nonadecanone is an organic compound classified as a ketone. It has the molecular formula C₁₉H₃₈O and is characterized by a long carbon chain with a ketone functional group at the ninth carbon position. This compound is a member of the aliphatic ketones and is known for its distinctive chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Nonadecanone can be synthesized through various methods. One common approach involves the oxidation of 9-nonadecanol using oxidizing agents such as pyridinium chlorochromate or potassium permanganate. Another method includes the Friedel-Crafts acylation of nonadecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of long-chain hydrocarbons. This process is carried out under controlled conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial synthesis.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to produce carboxylic acids.

    Reduction: It can be reduced to 9-nonadecanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: Nonadecanoic acid.

    Reduction: 9-Nonadecanol.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

9-Nonadecanone has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studies have explored its role as a pheromone in certain insect species, influencing behavior and communication.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is utilized in the formulation of fragrances, flavors, and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Nonadecanone involves its interaction with specific molecular targets. In biological systems, it may bind to receptor proteins, modulating signaling pathways and influencing physiological responses. The exact molecular targets and pathways can vary depending on the context of its application, such as its role as a pheromone or its potential therapeutic effects.

Comparison with Similar Compounds

    Nonadecane: A hydrocarbon with a similar carbon chain length but lacking the ketone functional group.

    2-Nonadecanone: Another ketone with the functional group at the second carbon position.

    Octadecanone: A ketone with a shorter carbon chain.

Uniqueness of 9-Nonadecanone: this compound is unique due to the specific position of the ketone group, which imparts distinct chemical reactivity and biological activity. Its long carbon chain also contributes to its hydrophobic nature, influencing its solubility and interaction with other molecules.

Properties

IUPAC Name

nonadecan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEBLWVCYHWUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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